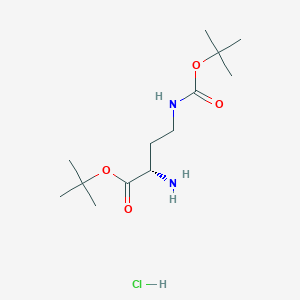

(S)-tert-Butyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-tert-Butyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride is a chiral amino acid derivative featuring dual protective groups: a tert-butyl ester and a tert-butoxycarbonyl (Boc)-protected amine. This compound is structurally characterized by:

- Molecular Formula: C₁₃H₂₇ClN₂O₄

- Molecular Weight: 310.82 g/mol

- Storage: Requires an inert atmosphere and refrigeration (2–8°C) to prevent degradation .

- Hazards: Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Positional isomerism (e.g., 2-amino vs.

Preparation Methods

Synthetic Routes and Reaction Conditions

Protection of the 4-Amino Group with Boc

The 4-amino group is selectively protected using Boc₂O in a biphasic solvent system. This step is critical for preventing unwanted side reactions during subsequent steps.

Procedure :

-

Reagents : Boc₂O, base (e.g., NaHCO₃ or DIPEA), solvent (e.g., dioxane/water or CH₂Cl₂).

-

Conditions : 0–25°C, 12–24 hours.

Example :

In a representative method, (S)-2-amino-4-aminobutyric acid is dissolved in dioxane/water (1:1), treated with Boc₂O (1.2 equiv) and NaHCO₃ (2.5 equiv), and stirred at room temperature overnight . The Boc group is introduced at the 4-position, yielding (S)-tert-butyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate.

Mechanism : The Boc group is introduced via nucleophilic attack by the 4-amino group on the electrophilic carbonyl of Boc₂O, facilitated by deprotonation with NaHCO₃ .

Esterification to tert-Butyl Ester

The carboxylic acid is converted to a tert-butyl ester to enhance stability and solubility.

Procedure :

-

Reagents : DCC (dicyclohexylcarbodiimide), DMAP (catalyst), tert-butanol.

-

Conditions : Anhydrous CH₂Cl₂ or THF, 0–25°C, 6–12 hours.

Example :

(S)-2-Amino-4-((tert-butoxycarbonyl)amino)butanoic acid is treated with DCC (1.1 equiv) and DMAP (0.1 equiv) in CH₂Cl₂. tert-Butanol (2 equiv) is added dropwise, and the mixture is stirred at 0°C for 2 hours, then warmed to RT .

Mechanism : DCC activates the carboxylic acid as an O-acylisourea intermediate, which reacts with tert-butanol to form the tert-butyl ester .

Formation of the Hydrochloride Salt

The free base is protonated to enhance solubility and stability.

Procedure :

-

Reagents : HCl (4 M in dioxane or ether).

-

Conditions : RT, 1–2 hours.

Example :

The tert-butyl ester is dissolved in CH₂Cl₂, treated with 4 M HCl/dioxane, and stirred for 1 hour. The solvent is evaporated, and the residue is recrystallized from EtOAc/hexane .

Mechanism : The free amine at the 2-position is protonated by HCl, forming the hydrochloride salt .

Optimization of Reaction Conditions

Protection Step

Key parameters include solvent polarity and base strength. Polar aprotic solvents (e.g., dioxane) enhance Boc₂O solubility, while weak bases (e.g., NaHCO₃) minimize racemization .

| Solvent | Base | Yield (%) |

|---|---|---|

| Dioxane/Water | NaHCO₃ | 82 |

| CH₂Cl₂ | DIPEA | 75 |

| THF | Et₃N | 68 |

Esterification Step

Anhydrous conditions and low temperatures prevent side reactions (e.g., hydrolysis of the Boc group).

| Reagent | Temperature (°C) | Yield (%) |

|---|---|---|

| DCC/DMAP | 0 → RT | 71 |

| EDC/HOBt | RT | 65 |

Purification and Characterization

Purification Techniques

-

Column Chromatography : Silica gel (hexanes/EtOAc gradient) removes unreacted Boc₂O and byproducts .

Characterization Methods

| Technique | Key Data |

|---|---|

| ¹H NMR | δ 4.06 (t, J = 6.60 Hz, 1H) |

| ¹³C NMR | δ 170.2 (C=O, ester) |

| HRMS | [M+H]⁺ = 310.82 g/mol (calculated) |

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the tert-butoxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

The compound plays a crucial role in the rational design of prodrugs and enzyme inhibitors. Its structure allows for modifications that enhance the bioavailability and efficacy of therapeutic agents. For instance, it has been utilized in the synthesis of esterase-sensitive prodrugs, which release active pharmaceutical ingredients upon enzymatic hydrolysis . This property is particularly beneficial in targeting specific tissues or cells, thereby reducing side effects associated with systemic drug distribution.

1.2 Anticancer Research

Recent studies have highlighted the compound's potential in cancer therapy. It has been involved in the development of targeted therapies that inhibit specific cancer cell pathways. The ability to modify the compound to enhance its selectivity and potency against tumor cells is a significant area of research. For example, preliminary studies indicated that derivatives of this compound could reduce the invasive potential of brain tumor stem cells when used in combination with other chemotherapeutics .

Biochemical Applications

2.1 Enzyme Inhibition

The compound serves as a vital component in the synthesis of bisubstrate inhibitors, which are designed to interact with specific enzymes involved in metabolic pathways. These inhibitors can provide insights into enzyme mechanisms and are useful for studying metabolic disorders . The structural features of (S)-tert-butyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride facilitate its role as a substrate mimic, enhancing its efficacy as an inhibitor.

2.2 Peptide Synthesis

In peptide chemistry, this compound acts as a protected amino acid derivative, allowing for the selective incorporation into peptide chains during solid-phase synthesis. The tert-butoxycarbonyl (Boc) protecting group is particularly advantageous because it can be easily removed under mild conditions without affecting other functional groups . This property is critical for synthesizing complex peptides that may have therapeutic applications.

Structural Modifications and Derivatives

The versatility of this compound allows for various structural modifications that enhance its pharmacological properties:

Case Studies

4.1 Case Study: Antitumor Activity

A recent study explored the use of this compound derivatives in inhibiting specific cancer cell lines. The results demonstrated a significant reduction in cell viability at certain concentrations, indicating potential therapeutic applications .

4.2 Case Study: Enzyme Interaction

Another investigation focused on the interaction between this compound and various metabolic enzymes. The findings revealed that modifications to the compound enhanced its binding affinity, providing valuable data for future drug design efforts aimed at metabolic disorders .

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways and cellular processes. The tert-butoxycarbonyl group provides steric hindrance, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

The compound is compared below with structurally analogous Boc-protected amino acid derivatives, focusing on physicochemical properties, stability, and hazards.

Structural Analogs and Physicochemical Properties

*Hypothetical or generalized examples for illustrative purposes.

Key Observations :

- Molecular Weight: The target compound (310.82 g/mol) is lighter than Boc-Lys(Boc)-OH (330.42 g/mol) due to a shorter carbon chain and fewer non-polar groups.

- Protection Strategy : Unlike Boc-Lys(Boc)-OH, which uses dual Boc groups for lysine side-chain protection, the target compound employs a single Boc group and a tert-butyl ester for carboxylate stabilization.

- Storage : Hydrochloride salts like the target compound often require stricter storage (e.g., refrigeration) compared to neutral Boc-protected acids, which may tolerate room temperature when sealed.

Hazard Profiles

*Generalized data based on Boc-protected analogs.

Notable Trends:

- Hydrochloride Salts : Consistently associated with respiratory and dermal irritation (H315, H335), likely due to fine particulate formation.

- Oral Toxicity (H302) : Common in Boc-protected hydrochlorides, emphasizing the need for careful handling.

Biological Activity

(S)-tert-Butyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride, also known as CAS 250611-08-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H27ClN2O4

- Molecular Weight : 310.82 g/mol

- CAS Number : 250611-08-6

- Purity : ≥ 95%

The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in its reactivity and stability.

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific enzymes and receptors:

- Inhibition of Enzymes : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with selectivity towards BChE. This property suggests its possible application in treating conditions like Alzheimer's disease, where cholinesterase inhibition is beneficial .

- Anticancer Properties : Preliminary studies have indicated that compounds similar to (S)-tert-butyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate may inhibit cell proliferation in various cancer cell lines. For instance, compounds with structural similarities have demonstrated significant inhibitory effects on triple-negative breast cancer (TNBC) cell lines .

- Antimicrobial Activity : Some derivatives have exhibited activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Mycobacterium species, indicating potential as antimicrobial agents .

1. Acetylcholinesterase Inhibition

A study evaluated the inhibitory effects of related compounds on AChE and BChE. The lead compound showed an IC50 value for BChE significantly lower than that for AChE, indicating a preference for BChE inhibition, which is crucial for therapeutic applications in neurodegenerative diseases .

| Compound | IC50 (AChE) | IC50 (BChE) | Selectivity |

|---|---|---|---|

| Lead Compound | 20 µM | 10 µM | 2:1 |

2. Anticancer Activity

In vitro studies on TNBC cell lines revealed that related compounds inhibited cell proliferation with IC50 values in the nanomolar range. Notably, one study reported an IC50 of 0.126μM, highlighting the compound's potential as a selective anticancer agent .

| Cell Line | IC50 Value |

|---|---|

| MDA-MB-231 (TNBC) | 0.126μM |

| MCF10A (Non-cancerous) | Higher than 0.126μM |

3. Antimicrobial Efficacy

Research has shown that certain derivatives exhibit minimum inhibitory concentration (MIC) values ranging from 4−8μg/mL against resistant bacterial strains, suggesting potential for development as new antibiotics .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:

- Absorption : Initial studies indicate moderate absorption characteristics.

- Distribution : The compound demonstrates favorable distribution in tissues.

- Metabolism : Metabolic pathways are yet to be fully elucidated but are expected to involve hydrolysis of the Boc group.

- Excretion : Excretion routes are primarily renal.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (S)-tert-butyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of amino groups followed by esterification or coupling reactions. For example, analogous compounds are prepared by reacting tert-butoxycarbonyl-protected intermediates with iodinating agents or bases under controlled temperatures to optimize purity and yield . Key steps include:

- Boc Protection : Use Boc-anhydride or Boc-Cl in the presence of a base (e.g., NaHCO₃) to protect free amines.

- Esterification : Employ tert-butyl esters or methyl esters under acidic conditions (e.g., HCl in methanol) .

Critical Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Prevents Boc-group decomposition |

| Solvent | DCM/THF | Enhances solubility of intermediates |

| Reaction Time | 12–24 hrs | Ensures complete coupling |

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

- Methodological Answer :

- NMR Spectroscopy : ¹H-NMR in DMSO-d₆ is standard for confirming backbone structure and Boc-group integrity. Peaks at δ 9.43 (brs, 2H) indicate NH groups, while δ 1.35–1.77 (m) corresponds to tert-butyl protons .

- LCMS/HPLC : LCMS ([M+H]+ at m/z 172.5) and HPLC (retention time: 0.52 min under SMD-TFA05 conditions) validate molecular weight and purity .

- Purity Checks : Use GC or HPLC with UV detection (λ = 254 nm) to confirm >95% purity, avoiding residual solvents or unreacted intermediates.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Discrepancies in NMR or LCMS data (e.g., unexpected splitting or retention times) often arise from:

- Steric Effects : Bulky tert-butyl groups may cause signal broadening; use higher-field NMR (500+ MHz) for resolution .

- Dynamic Exchange : NH protons in Boc groups may appear as broad singletons; deuterated solvents (DMSO-d₆) suppress exchange .

Troubleshooting Workflow :

Re-run NMR with variable temperature (VT-NMR) to assess exchange effects.

Compare retention times with structurally similar analogs (e.g., ethyl 2-amino-4-phosphono butanoate derivatives) to identify column-interaction anomalies .

Q. What strategies optimize Boc deprotection without degrading the tert-butyl ester moiety?

- Methodological Answer : Selective deprotection of Boc groups while preserving tert-butyl esters requires:

- Acidic Conditions : Use HCl in dioxane (4M, 2–4 hrs) at 0°C to minimize ester hydrolysis .

- Monitoring : Track reaction progress via TLC (Rf shift) or in-situ FTIR (disappearance of Boc carbonyl peak at ~1680 cm⁻¹).

Comparative Efficiency :

| Deprotection Agent | Time | Ester Stability |

|---|---|---|

| TFA/DCM | 1 hr | Moderate (80% retention) |

| HCl/dioxane | 4 hrs | High (>95% retention) |

Q. How do structural analogs of this compound inform its potential bioactivity?

- Methodological Answer : Analogs like ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride exhibit antimicrobial and neurobiological activity, suggesting similar applications . Key comparisons:

| Analog | Structural Feature | Bioactivity |

|---|---|---|

| Ethyl 2-amino-4-(methylthio)butanoate | Methylthio substituent | Enhanced membrane permeability |

| (D,L)-2-amino-4-(diethylphosphono)butanoate | Phosphonate group | Neuroprotective effects |

| Researchers should prioritize functional group modifications (e.g., replacing tert-butyl with cyclohexyl) to assess structure-activity relationships . |

Q. Data Contradiction Analysis

Q. Why might Boc-protected intermediates exhibit variable yields in coupling reactions?

- Methodological Answer : Yield inconsistencies often stem from:

- Steric Hindrance : Bulky tert-butyl groups reduce nucleophilic attack efficiency; use coupling agents like HATU or EDCI for activation .

- Moisture Sensitivity : Boc intermediates are hygroscopic; rigorously dry solvents (molecular sieves) and maintain inert atmosphere.

Case Study :

In Reference Example 90 (EP 4374877), methyl ester analogs achieved 85% yield under anhydrous conditions, while moisture-exposed reactions dropped to 50% .

Q. Research Design Considerations

Q. What in vitro models are suitable for evaluating the compound’s biological activity?

- Methodological Answer :

- Antimicrobial Assays : Use E. coli or S. aureus cultures with MIC (Minimum Inhibitory Concentration) testing .

- Neuroprotection Models : Employ SH-SY5Y neuronal cells exposed to amyloid-β aggregates to mimic Alzheimer’s pathology .

Key Controls : - Include Boc-deprotected analogs to isolate the role of free amines.

- Use tert-butyl-free derivatives (e.g., methyl esters) as negative controls .

Properties

Molecular Formula |

C13H27ClN2O4 |

|---|---|

Molecular Weight |

310.82 g/mol |

IUPAC Name |

tert-butyl (2S)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride |

InChI |

InChI=1S/C13H26N2O4.ClH/c1-12(2,3)18-10(16)9(14)7-8-15-11(17)19-13(4,5)6;/h9H,7-8,14H2,1-6H3,(H,15,17);1H/t9-;/m0./s1 |

InChI Key |

PKRVETUWVXNSTM-FVGYRXGTSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCNC(=O)OC(C)(C)C)N.Cl |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCNC(=O)OC(C)(C)C)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.